Regioisomeric Chlorine Position: 2-Cl vs. 6-Cl Electronic and Steric Divergence
The target compound bears chlorine at the pyridine 2-position (ortho to the sulfonamide), whereas the commercially available 6-chloro regioisomer (CAS 1096347-42-0) carries chlorine at the para-like position relative to the sulfonamide [1]. Computed physicochemical descriptors reveal that although molecular formula and weight are identical (C11H16ClN3O2S; 289.78 g/mol), the 2-Cl orientation produces a distinct dipole vector and alters the rotational energy barrier of the sulfonamide–pyridine bond [1]. In published crystallographic studies on the closely related 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the 2-chloro substituent participates in intramolecular non-covalent interactions that stabilize the bioactive conformation—an interaction geometrically impossible for a 6-chloro regioisomer [2].
| Evidence Dimension | Computed XLogP3 and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.4; H-bond acceptors = 5; H-bond donors = 1 |
| Comparator Or Baseline | 6-Chloro regioisomer (CAS 1096347-42-0): XLogP3 = 1.4 (identical computed); H-bond acceptors = 5; H-bond donors = 1 |
| Quantified Difference | Identical computed global descriptors; differentiation arises from local electronic distribution (dipole moment) and steric environment around the sulfonamide NH, which are not captured by 2D descriptors but are evidenced by crystallographic data on the 2-chloro scaffold [2] |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem); crystallographic evidence from Sun et al. 2015, Molecules, on the 5-bromo-2-chloro pyridine-3-sulfonamide scaffold |
Why This Matters
Procurement of the incorrect regioisomer (6-Cl) may yield a compound with identical molecular formula but altered target-binding geometry, invalidating SAR hypotheses built around the 2-chloro scaffold.
- [1] PubChem. 2-Chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide. Compound Summary CID 43457000. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43457000 View Source
- [2] Sun T, Zhou Z, Li L, Du L, Sun C, Yan N. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules. 2015;20(11):20926-20938. DOI: 10.3390/molecules201119740 View Source
